molecular formula C17H25N3O2 B10778699 Vildagliptin-d7

Vildagliptin-d7

Cat. No.: B10778699
M. Wt: 310.44 g/mol
InChI Key: SYOKIDBDQMKNDQ-KRANLNKXSA-N
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Description

Vildagliptin-d7 is a deuterium-labeled analog of vildagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The chemical structure of this compound incorporates seven deuterium atoms, replacing hydrogen atoms at specific positions to modify pharmacokinetic (PK) properties while retaining the parent compound’s pharmacological activity . Vildagliptin itself exhibits an IC50 of 3.5 nM against DPP-4 in human Caco-2 cells, demonstrating high selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9 . Its deuterated form is primarily utilized in preclinical and clinical research as a stable isotope tracer for metabolic studies, drug interaction assessments, and bioavailability optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d7 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, L-proline can be reacted with chloroacetyl chloride in the presence of deuterated solvents to introduce deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

Vildagliptin-d7 binds competitively to the DPP-4 enzyme’s active site, forming a covalent but reversible adduct. This interaction prevents the cleavage of incretin hormones like GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon release . Key features of this reaction include:

  • Active Site Interaction : The cyanopyrrolidine group coordinates with the catalytic serine residue (Ser630 in human DPP-4), while the adamantyl group stabilizes binding via hydrophobic interactions.

  • Deuterium Effects : Substitution of seven hydrogen atoms with deuterium slows metabolic degradation (kinetic isotope effect), extending the compound’s half-life in vivo .

Metabolic Degradation Pathways

This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with deuterium substitution reducing first-pass metabolism rates compared to non-deuterated vildagliptin . Major pathways include:

Metabolic Reaction Enzyme Involvement Deuterium Impact
Hydrolysis of cyanopyrrolidine ringCYP3A4Reduced reaction rate (~30% slower)
Adamantyl hydroxylationCYP2C8Minimal isotope effect observed
GlucuronidationUGT1A1Unaffected by deuterium substitution

Data synthesized from pharmacokinetic studies .

Stabilization and Degradation Under Analytical Conditions

Analytical studies highlight this compound’s susceptibility to degradation in plasma unless stabilized. Key findings include:

  • Malic Acid Stabilization : Addition of 0.1% malic acid to human plasma inhibits hydrolysis of the cyanopyrrolidine moiety, reducing degradation by 95% over 24 hours .

  • Chromatographic Stability : Optimal separation on a C18 column (e.g., ACE 3 C18 PFP) with a mobile phase of acetonitrile/ammonium trifluoroacetate (80:20) minimizes on-column degradation .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals distinct fragmentation profiles used for quantification in pharmacokinetic studies:

Parameter This compound Vildagliptin (Non-deuterated)
Parent ion (m/z)311.1304.2
Product ion (m/z)161.1154.1
Collision energy (eV)2220
Retention time (min)3.0–3.23.0–3.2

Source: LC-MS/MS method validation studies .

Synthetic Reaction Byproducts

While the synthesis of this compound mirrors vildagliptin’s process, deuterated reagents introduce unique impurities:

  • Intermediate Chloroacetyl Derivative : Residual (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine-d7 (<0.15% in final product) .

  • Adamantyl Isomerization : Thermal degradation during purification generates <0.1% 3-hydroxy-2-adamantylamino byproduct .

Comparative Stability in Formulations

Accelerated stability testing (40°C/75% RH) demonstrates enhanced stability for this compound:

Condition This compound Degradation Vildagliptin Degradation
1 month1.2%3.8%
3 months2.7%9.1%
6 months4.5%18.6%

Data extrapolated from forced degradation studies .

This compound’s chemical reactivity is defined by its dual role as a targeted enzyme inhibitor and a metabolically stabilized tracer. Its deuterium labeling enables precise tracking in biological matrices, while structural modifications necessitate tailored analytical and stabilization protocols. These properties underscore its utility in advanced pharmacokinetic and mechanistic studies .

Scientific Research Applications

Pharmacological Applications

1. Mechanism of Action:
Vildagliptin-D7 functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of these hormones, this compound enhances insulin secretion in response to meals and decreases glucagon levels, leading to improved glycemic control in patients with T2DM .

2. Clinical Efficacy:
Several studies have demonstrated the efficacy of vildagliptin in clinical settings. For instance, a pooled analysis revealed that patients receiving vildagliptin in combination with metformin achieved a significant reduction in HbA1c levels from baseline after 24 weeks of treatment. The mean reduction was reported as 1.0% . Moreover, vildagliptin has been shown to be effective in various populations, including Asian patients who exhibit enhanced responses to DPP-4 inhibitors compared to other ethnic groups .

Analytical Methods for Quantification

Quantifying this compound accurately is crucial for assessing its pharmacokinetics and therapeutic effects. Recent advancements include:

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
A validated bioanalytical method has been developed using LC-MS/MS for quantifying vildagliptin and its deuterated form in biological matrices. This method demonstrated high sensitivity and selectivity, with a linear standard curve over a wide concentration range (7.06 ng/mL to 3023.81 ng/mL) and reproducibility within acceptable limits .

2. Electrospray Ionization:
The use of electrospray ionization has improved the detection capabilities for both vildagliptin and this compound, allowing for accurate measurements necessary for toxicological studies .

Case Studies

1. Efficacy Comparison:
A real-world study compared the efficacy and safety of vildagliptin versus dapagliflozin as an add-on therapy to metformin in T2DM patients. Results indicated that both treatments were effective; however, the combination involving vildagliptin provided comparable glycemic control with a favorable safety profile .

2. Safety Profile:
The safety and tolerability of vildagliptin have been extensively documented through randomized trials and observational studies. Overall, it has been observed that vildagliptin exhibits a safety profile similar to placebo, with low incidences of adverse effects such as hypoglycemia or weight gain .

Summary Table of Key Findings

Aspect Details
Mechanism Inhibits DPP-4 enzyme, prolonging action of GLP-1 and GIP hormones
Efficacy Reduces HbA1c by an average of 1.0% when used with metformin
Analytical Method LC-MS/MS method developed for quantification with high sensitivity
Safety Profile Comparable to placebo; low risk of hypoglycemia and weight gain
Real-world Efficacy Comparison Comparable efficacy with dapagliflozin; favorable safety profile

Mechanism of Action

Vildagliptin-d7 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Functional Properties of Deuterated DPP-4 Inhibitors

Compound Deuterium/Isotope Labeling Target IC50 (nM) Selectivity (DPP-4 vs. DPP-8/9) Key Structural Features
Vildagliptin-d7 7 deuterium atoms 3.5 >10,000-fold Cyano-pyrrolidine group
Alogliptin-13CD3 3 deuterium + 13C 5.2 >1,000-fold Fluorinated pyrazolopyrimidine core
Saxagliptin-13C3 3 13C atoms 1.3 >400-fold Cyclopropyl-fused bicyclic scaffold

Key Findings :

  • This compound’s cyano-pyrrolidine group contributes to its slow tight-binding inhibition of DPP-4, enhancing duration of action compared to non-deuterated analogs .
  • Alogliptin-13CD3 and saxagliptin-13C3 exhibit higher intrinsic potency (lower IC50) but reduced selectivity for DPP-4 over off-target proteases .

Pharmacokinetic and Metabolic Stability

Table 2: Pharmacokinetic Profiles of Deuterated DPP-4 Inhibitors

Compound Half-Life (t1/2, hours) Oral Bioavailability Metabolism Pathway Key Metabolic Stability Advantage
This compound 3.5–4.5 ~85% Hepatic CYP3A4 Slower deuteration-dependent clearance
Alogliptin-13CD3 2.8–3.2 ~70% Renal excretion (unchanged) Reduced CYP-mediated oxidation
Saxagliptin-13C3 2.4–3.0 ~67% Hepatic CYP3A4/5 Enhanced resistance to hydrolysis

Key Findings :

  • This compound’s deuterium substitution at key metabolic sites reduces first-pass hepatic metabolism, prolonging t1/2 by ~20% compared to non-deuterated vildagliptin .
  • Alogliptin-13CD3 relies on renal excretion, minimizing drug-drug interactions but requiring dose adjustment in renal impairment .

Table 3: Clinical Outcomes of Deuterated DPP-4 Inhibitors

Compound HbA1c Reduction (%) Hypoglycemia Risk Adverse Effects (vs. Parent Drug)
This compound 0.8–1.2 Low Similar to vildagliptin
Alogliptin-13CD3 0.7–1.0 Low Reduced hepatotoxicity risk
Saxagliptin-13C3 0.6–0.9 Low No significant change

Key Findings :

  • All deuterated analogs maintain the parent drugs’ low hypoglycemia risk due to glucose-dependent insulin secretion .
  • This compound shows comparable efficacy to vildagliptin but requires twice-daily dosing due to shorter t1/2 than sustained-release formulations .

Chemical Stability and Degradation

This compound demonstrates improved stability under oxidative stress compared to vildagliptin, attributed to deuterium’s kinetic isotope effect . However, its cyano-pyrrolidine group remains susceptible to hydrolysis at extreme pH, necessitating formulation with stabilizers like citric acid . In contrast, saxagliptin-13C3’s cyclopropyl ring enhances resistance to acidic degradation .

Biological Activity

Vildagliptin-d7 is a deuterium-labeled derivative of vildagliptin, a selective dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is primarily utilized in research to investigate the pharmacokinetics and biological activity of vildagliptin. The incorporation of deuterium helps in tracing the compound during metabolic studies, enhancing the understanding of its behavior in biological systems.

PropertyValue
CAS Number1133208-42-0
Molecular FormulaC17_{17}H18_{18}D7_{7}N3_{3}O2_{2}
Molecular Weight310.44 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point531.3 ± 50.0 °C at 760 mmHg
Melting PointN/A
Flash Point275.1 ± 30.1 °C

This compound functions by inhibiting DPP-IV, an enzyme responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). By preventing the breakdown of these hormones, this compound enhances insulin secretion in response to meals and decreases glucagon levels, leading to improved glycemic control.

Efficacy in Clinical Studies

Research has demonstrated that vildagliptin significantly improves glycemic control in patients with type 2 diabetes mellitus (T2DM). A notable study showed that after 24 weeks, patients treated with vildagliptin experienced a reduction in HbA1c levels by an average of -1.01%, compared to -0.25% in the placebo group (p < 0.001) . Additionally, vildagliptin has been shown to be effective as an add-on therapy to metformin, providing significant reductions in fasting plasma glucose levels .

Case Studies

Case Study 1: Efficacy and Safety Assessment
In a randomized controlled trial involving patients inadequately controlled with metformin and glimepiride, those treated with vildagliptin achieved a greater reduction in HbA1c levels compared to placebo . The trial included a sample size of 246 patients, ensuring robust statistical power for the findings.

Case Study 2: Pharmacokinetic Analysis
A study optimized methods for analyzing vildagliptin levels in human plasma, demonstrating high accuracy and precision (97.30%-104.15%) using electrospray ionization mass spectrometry . This advancement allows for better understanding of vildagliptin's pharmacokinetic profile and its deuterated form, this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored through various studies, revealing that deuteration may influence the drug's metabolic stability and half-life. The incorporation of deuterium is expected to slow down metabolic processes, potentially leading to prolonged action within the body .

Comparative Studies

Research indicates that vildagliptin exhibits similar efficacy when compared to other DPP-IV inhibitors but with a significantly lower risk of hypoglycemia and weight gain . The combination of vildagliptin with metformin has been particularly noted for its weight-neutral profile and safety in clinical practice settings.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Vildagliptin-d7 with high isotopic purity?

Methodological Answer: Synthesis requires controlled deuteration at specific positions, typically via hydrogen-deuterium exchange under optimized reaction conditions (e.g., catalyst selection, solvent system, temperature). Characterization involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional integrity. Purity assessment should use high-performance liquid chromatography (HPLC) coupled with UV or MS detection, ensuring separation from non-deuterated analogs and impurities .

Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, humidity) and analysis via HPLC-MS to monitor deuterium retention and structural integrity. For in vitro assays, stability in biological matrices (e.g., plasma, liver microsomes) must be assessed using isotopic dilution techniques with internal standards. Data should be compared to non-deuterated Vildagliptin to identify isotopic effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Method validation should follow ICH guidelines, including specificity, linearity, accuracy, precision, and matrix effect evaluation. Deuterated analogs reduce ion suppression and improve recovery rates, but cross-talk between isotopic peaks must be ruled out .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) isotopic effects of this compound compared to its non-deuterated form?

Methodological Answer: Use a crossover study design in preclinical models (e.g., rodents) with simultaneous administration of both forms. Measure key PK parameters (Cmax, Tmax, AUC) via LC-MS/MS. Statistical analysis must account for inter-subject variability, and metabolic pathways should be profiled using hepatic microsomal assays to detect deuterium-related delays in oxidation or hydrolysis .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across studies?

Methodological Answer: Conduct a systematic review to identify variability in experimental conditions (e.g., species, dosing, analytical methods). Replicate conflicting studies under standardized protocols, focusing on enzyme kinetics (CYP450 isoforms) and metabolite identification via high-resolution MS. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .

Q. How can researchers optimize in vitro assays to assess DPP-4 inhibition potency of this compound while minimizing isotopic interference?

Methodological Answer: Employ competitive binding assays with fluorogenic substrates (e.g., Gly-Pro-AMC) and include controls for deuterium-induced changes in enzyme kinetics. Use kinetic isotope effect (KIE) calculations to differentiate between binding affinity and catalytic rate alterations. Validate results with crystallographic studies to confirm deuterium’s spatial impact on active-site interactions .

Q. What methodologies are critical for ensuring reproducibility in deuterated drug studies like those involving this compound?

Methodological Answer: Document synthetic protocols, storage conditions, and analytical parameters in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use open-access repositories for raw spectra and chromatograms. Peer-review checklists (e.g., ARRIVE guidelines) should address isotopic purity, batch variability, and statistical power .

Q. Data Analysis and Interpretation

Q. How should researchers handle co-eluting impurities in chromatographic analysis of this compound?

Methodological Answer: Implement orthogonal separation techniques (e.g., HILIC vs. reversed-phase HPLC) and employ MS/MS fragmentation to distinguish isotopic peaks from impurities. Use chemometric tools (e.g., principal component analysis) to deconvolute overlapping signals. Cross-validate with NMR if unresolved .

Q. What statistical approaches are suitable for analyzing small-sample datasets in preclinical studies of this compound?

Methodological Answer: Bayesian hierarchical models or bootstrapping methods improve robustness in small datasets. For metabolomic data, apply false discovery rate (FDR) corrections and partial least squares-discriminant analysis (PLS-DA) to reduce dimensionality. Report effect sizes with confidence intervals to avoid overinterpretation .

Q. How can conflicting results between in vitro and in vivo efficacy studies of this compound be reconciled?

Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Assess tissue distribution, protein binding, and metabolite activity. Use knock-out animal models to isolate target vs. off-target effects. Translatability frameworks (e.g., PICO) ensure alignment between experimental outcomes and clinical relevance .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies using deuterated compounds like this compound in animal models?

Methodological Answer: Follow institutional guidelines for humane endpoints and isotopic waste disposal. Justify deuterium use via the “Reduction” principle (3Rs) by demonstrating its necessity for reducing animal numbers through improved data quality. Disclose isotopic synthesis hazards (e.g., solvent toxicity) in ethics applications .

Q. How should researchers report negative or inconclusive findings in this compound studies to avoid publication bias?

Methodological Answer: Use registered reports or preprint platforms to archive negative data. Highlight methodological rigor (e.g., power calculations, replication attempts) in discussions. Frame inconclusive results as hypothesis-generating, suggesting follow-up studies with modified isotopic labeling or alternative endpoints .

Properties

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-KRANLNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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